(rac)-TBAJ-5307

Anti-NTM drug discovery F-ATP synthase inhibition Diarylquinoline SAR

Researchers studying nontuberculous mycobacteria (NTM) require validated reference standards with broad cross-species potency data to ensure assay reproducibility. (rac)-TBAJ-5307 solves this need as the most extensively characterized diarylquinoline F-ATP synthase inhibitor for NTM applications. • Validated MIC50 range: 0.9 nM (M. fortuitum) to 58 nM (Mab bolletii) across 10 NTM strains • Essential racemate for (-)-TBAJ-5307 enantiomer potency ratio determination (active component MIC50: 4.5±0.9 nM vs. M. abscessus smooth) • Benchmark for synergy studies: 14-fold MIC50 reduction (10→0.7 nM) with tebipenem-avibactam • Published data for smooth vs. rough M. abscessus morphotypes (4.5 nM vs. 6.0 nM) Available for immediate procurement as a research-grade racemic reference standard.

Molecular Formula C30H35BrN4O6
Molecular Weight 627.5 g/mol
Cat. No. B15565581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(rac)-TBAJ-5307
Molecular FormulaC30H35BrN4O6
Molecular Weight627.5 g/mol
Structural Identifiers
InChIInChI=1S/C30H35BrN4O6/c1-35(2)13-11-30(36,19-16-24(37-3)34-25(17-19)38-4)26(21-10-12-32-29(41-7)27(21)39-5)22-15-18-14-20(31)8-9-23(18)33-28(22)40-6/h8-10,12,14-17,26,36H,11,13H2,1-7H3/t26-,30-/m1/s1
InChIKeyIEDHWPCLYLYTME-PDDLMNHVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(rac)-TBAJ-5307: Anti-NTM Inhibitor Procurement Guide


(rac)-TBAJ-5307 is the racemic form of TBAJ-5307, a diarylquinoline-class inhibitor that targets the FO domain of the mycobacterial F1FO-ATP synthase engine, preventing rotation and proton translocation to deplete intrabacterial ATP [1]. The compound is characterized as a broad-spectrum anti-nontuberculous mycobacteria (NTM) agent with low nanomolar potency against both fast- and slow-growing NTM species as well as clinical isolates [1]. Its racemic formulation (CAS 2131783-85-0) provides an accessible entry point for structure-activity relationship studies and serves as a control for chiral resolution investigations, distinct from the single-enantiomer TBAJ-5307 (CAS 2332831-92-0) [2].

Identity Racemic diarylquinoline F-ATP synthase inhibitor
Use context Chiral reference standard for enantiomer comparison studies
Research focus NTM susceptibility profiling and F-ATP synthase inhibition

(rac)-TBAJ-5307: Why Substitution Fails


Interchangeability among diarylquinoline analogs or alternative NTM inhibitors is not supported by quantitative potency data. Direct head-to-head screening of structurally related (±)-analogs (±)-5307, (±)-5316, and (±)-5366 revealed that (±)-5307 is the most potent of the series [1]. Furthermore, the compound's efficacy against bedaquiline-resistant mutants demonstrates that resistance mechanisms affecting one diarylquinoline do not equally impact all compounds in this class—TBAJ-5307 exhibits 2- to 4-fold greater potency than bedaquiline against M. abscessus [2]. Substitution with generic fluoroquinolones such as gatifloxacin, which requires microgram-level concentrations to inhibit M. abscessus, would result in potency loss exceeding three orders of magnitude relative to TBAJ-5307's low nanomolar activity [3]. The specific structural features conferring this differential potency are enumerated in the quantitative evidence below.

! Other diarylquinolines may lack cross-species validation data, altering NTM panel reproducibility.
! Species-specific susceptibility can vary over 100-fold within the same compound class.
! Direct enantiomer substitution without chiral separation may shift potency attribution.

(rac)-TBAJ-5307: Comparative Potency vs BDQ & TBAJ-876


M. abscessus Smooth: Potency vs BDQ

In a direct head-to-head comparison of three structurally related racemic diarylquinoline analogs, (±)-5307 demonstrated superior anti-M. abscessus activity relative to (±)-5316 and (±)-5366 [1]. The primary discovery paper explicitly identifies (±)-5307 as 'the most potent one' among the analog series tested [1].

M. abscessus S MIC50
Head-to-head
TBAJ-5307 4.5 nM vs BDQ 53 nM (11.8-fold)
Reported potency comparison in smooth morphotype
Broth microdilution, three independent experiments
Anti-NTM drug discovery F-ATP synthase inhibition Diarylquinoline SAR NTM infection models

M. abscessus Rough Morphotype: Potency vs BDQ

TBAJ-5307 exhibits an MIC50 of 4.5 nM against M. abscessus subsp. abscessus smooth morphotype and 6 nM against the rough morphotype in broth microdilution assays . By cross-study comparison, bedaquiline—the prototypical diarylquinoline—demonstrates an MIC50 of 0.06 μg/mL (~108 nM when calculated using bedaquiline's molecular weight of 555.5 g/mol) against 76 clinical isolates of M. abscessus subsp. abscessus [1]. This represents a potency advantage for TBAJ-5307 of approximately 18- to 27-fold on a molar basis.

M. abscessus R MIC50
Head-to-head
TBAJ-5307 6.0 nM vs BDQ 74 nM (12.3-fold)
Reported potency in rough morphotype
Glycopeptidolipid-deficient variant
M. abscessus infection NTM drug susceptibility MIC50 determination F-ATP synthase targeting

Tebipenem-Avibactam Synergy: MIC50 Reduction

When combined with the oral β-lactam/β-lactamase inhibitor pair tebipenem (4 μM) plus avibactam (14 μM), TBAJ-5307's MIC50 against M. abscessus ATCC 19977 decreased from 10 nM (alone) to 0.7 nM—a 14-fold reduction [1]. This combination achieved bactericidal killing of the pathogen, whereas TBAJ-5307 alone was primarily bacteriostatic [1].

Synergy MIC50 shift
Combination context
0.7 nM with TBP+AVI vs 10 nM monotherapy (14-fold reduction)
Supports combination regimen investigation
M. abscessus ATCC 19977, broth assay
Antibiotic synergy NTM combination therapy Tebipenem-avibactam M. abscessus treatment

Broad Potency Across Nine NTM Species

In a zebrafish embryo infection model, TBAJ-5307 treatment initiated at 1 day post-infection (dpi) and continued for 4 days produced significant reduction in M. abscessus bacterial burden without inducing observable toxicity [1]. The compound was administered at concentrations that demonstrated in vivo efficacy while maintaining host viability, supporting a favorable therapeutic window [1].

Cross-species panel
Panel comparison
MIC50 range 0.9–58 nM; M. avium 1.8 nM vs BDQ 184 nM (102-fold)
Supports broad NTM susceptibility screening
Nine NTM species, broth microdilution
In vivo NTM model Zebrafish embryo infection M. abscessus pathogenesis Preclinical efficacy

Activity Against Bedaquiline-Resistant Mutants: TBAJ-5307 Exhibits 2- to 4-Fold Superior Potency

Against a panel of bedaquiline-resistant M. abscessus clinical isolates, TBAJ-5307 maintained potency with MIC values 2- to 4-fold lower (more potent) than those of bedaquiline [1]. This indicates that the resistance mechanisms conferring reduced susceptibility to bedaquiline do not fully compromise TBAJ-5307 activity, suggesting differential binding characteristics or target engagement profiles.

Drug resistance Bedaquiline resistance NTM clinical isolates Diarylquinoline cross-resistance

(rac)-TBAJ-5307: Validated Research Applications


Chiral Separation & Enantiomer Comparison

With MIC50 values of 4.5-6 nM against M. abscessus, (rac)-TBAJ-5307 provides a validated high-potency positive control for NTM drug discovery screening campaigns [1]. Its activity against both smooth and rough morphotypes [1] ensures consistent performance across morphologically diverse strains. The racemic formulation serves as an accessible reference standard for establishing assay quality control parameters and potency benchmarks when evaluating novel F-ATP synthase inhibitors or mechanistically distinct anti-NTM candidates [2].

In Vitro Susceptibility Testing & NTM Panel Screening

The demonstration of in vivo efficacy without observable toxicity in the zebrafish embryo M. abscessus infection model [1] establishes (rac)-TBAJ-5307 as a validated tool compound for vertebrate NTM pathogenesis studies. Researchers investigating host-pathogen interactions, evaluating therapeutic windows, or conducting preclinical efficacy assessments can leverage the established 4-day treatment protocol at 1 dpi as a reproducible experimental framework [1].

Synergy & Combination Therapy Investigation

The 14-fold MIC50 reduction achieved when (rac)-TBAJ-5307 is combined with tebipenem-avibactam (from 10 nM to 0.7 nM) [1] supports its use in synergy screening and combination regimen optimization. Procurement is scientifically justified for laboratories developing novel oral combination therapies targeting NTM lung infections, particularly given the bactericidal outcome of the TBAJ-5307-tebipenem-avibactam cocktail [1]. This application extends to screening additional β-lactam partners or evaluating mechanistic synergy with other antibiotic classes including clofazimine, rifabutin, and amikacin [1].

Morphotype-Dependent Drug Susceptibility Research

The 2- to 4-fold superior potency of TBAJ-5307 against bedaquiline-resistant M. abscessus clinical isolates [1] positions (rac)-TBAJ-5307 as an essential comparator in resistance mechanism studies. Laboratories investigating mutations that confer bedaquiline resistance, characterizing differential binding interactions within the FO domain, or screening for compounds that overcome existing resistance mechanisms will find (rac)-TBAJ-5307 a critical tool for establishing structure-resistance relationships within the diarylquinoline class [1].

Application
Selection Property
Validation Focus
Chiral separation and enantiomer attribution studies
Racemic reference standard availability
Enantiomeric potency ratio determination
NTM susceptibility panel screening
Cross-species validation context
Assay benchmarking against reported data
Synergy and combination regimen investigation
Reported combination benchmark
MIC50 reduction endpoint review
Morphotype-dependent susceptibility research
Characterized potency across morphotypes
Glycopeptidolipid-related susceptibility review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


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